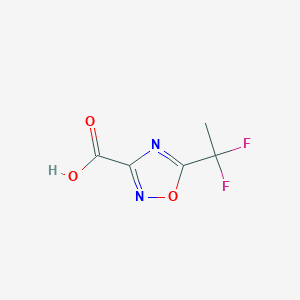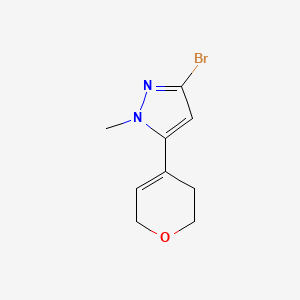
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 3, a 3,6-dihydro-2H-pyran-4-yl group at position 5, and a methyl group at position 1 of the pyrazole ring.
Preparation Methods
The synthesis of 3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor pyrazole compound, followed by the introduction of the 3,6-dihydro-2H-pyran-4-yl group through a substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: The bromine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the 3,6-dihydro-2H-pyran-4-yl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3-Bromo-1-methyl-1H-pyrazole: Lacks the 3,6-dihydro-2H-pyran-4-yl group, which may result in different chemical reactivity and biological activity.
5-(3,6-Dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole: Lacks the bromine atom, which can affect its ability to undergo substitution reactions.
3-Bromo-5-(2H-pyran-4-yl)-1-methyl-1H-pyrazole: Contains a different pyran group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methylpyrazole |
InChI |
InChI=1S/C9H11BrN2O/c1-12-8(6-9(10)11-12)7-2-4-13-5-3-7/h2,6H,3-5H2,1H3 |
InChI Key |
NEFWYDZDVIPDSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Br)C2=CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


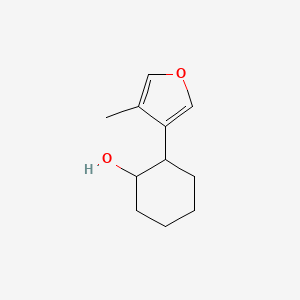




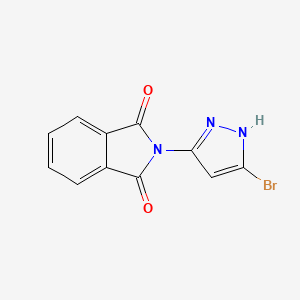

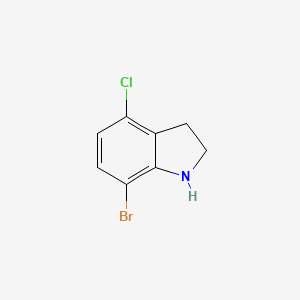

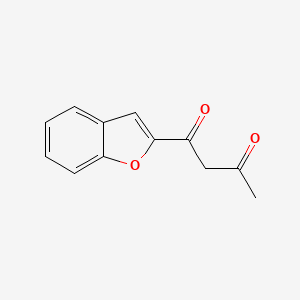
![[(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
